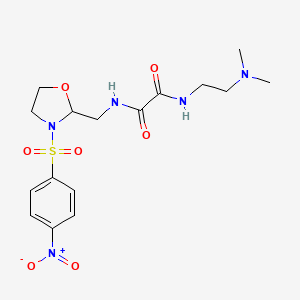

![molecular formula C15H22N2O4S B2409317 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 921914-39-8](/img/structure/B2409317.png)

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

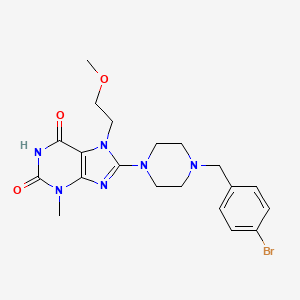

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C15H22N2O4S and its molecular weight is 326.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Research has focused on the synthesis of compounds with similar structural motifs, illustrating the diverse applications of such chemical frameworks in creating complex molecules with potential biological activities. For instance, the study by Balgobin et al. (2017) discusses axial stereocontrol in dibenz[c,e]azepines, highlighting the effects of alkyl substituents on the conformation and dynamics of these compounds. This research is relevant for understanding how substituent effects can be exploited in designing molecules with desired stereochemical properties (Balgobin et al., 2017).

Photophysical Properties

Petrovskii et al. (2017) report on the synthesis, crystal structure, and photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate, a novel fused oxazapolycyclic skeleton. This work demonstrates the potential of such structures for applications in materials science, particularly due to their strong blue emission in dichloromethane, suggesting their use in optoelectronic devices (Petrovskii et al., 2017).

Binding Studies and Biological Activities

The binding study of p-hydroxybenzoic acid esters to bovine serum albumin by Jun et al. (1971) using a fluorescent probe technique highlights the relevance of sulfonamide derivatives in understanding protein-ligand interactions, which is critical in drug design and pharmacology (Jun et al., 1971).

Catalysis and Chemical Transformations

Ghorbani‐Vaghei et al. (2011) explore the use of N-halosulfonamides as efficient catalysts for the synthesis of 2H-indazolo[2,1-b]phthalazine-triones, demonstrating the utility of sulfonamide derivatives in facilitating complex chemical transformations under solvent-free conditions (Ghorbani‐Vaghei et al., 2011).

Carbonic Anhydrase Inhibitors

Sapegin et al. (2018) describe the synthesis of [1,4]oxazepine-based primary sulfonamides that act as potent inhibitors of human carbonic anhydrases, highlighting the therapeutic potential of these compounds. The research underscores the dual role of the sulfonamide group in both facilitating ring construction and binding to the enzyme (Sapegin et al., 2018).

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-5-8-17-12-9-11(16-22(4,19)20)6-7-13(12)21-10-15(2,3)14(17)18/h6-7,9,16H,5,8,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRKWBVLENMPLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C)OCC(C1=O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-[3-[(2,5-dichlorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2409238.png)

![Ethyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B2409244.png)

![2-((2-chlorobenzyl)thio)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2409246.png)

![[1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2409252.png)